5-hydroxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
1,3,6-trimethyl-8H-pyrido[2,3-d]pyrimidine-2,4,5-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-5-4-11-8-6(7(5)14)9(15)13(3)10(16)12(8)2/h4H,1-3H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBABMZLSLCSPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C(C1=O)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. The reaction conditions often include heating the reactants under reflux with sodium methoxide (MeONa) in butanol (BuOH). The nature of the acyl group can influence the formation of either pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as benzylamine (BnNH2) to introduce different functional groups
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid
Reduction: Sodium borohydride
Substitution: Benzylamine (BnNH2)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-chloroperbenzoic acid can introduce an NHBn moiety .
Scientific Research Applications
Biological Activities
This compound exhibits a variety of biological activities that make it significant in medicinal chemistry:
- Antiproliferative Properties : Preliminary studies indicate that derivatives of this compound may act as inhibitors of key signaling pathways involved in cell proliferation, particularly through interactions with phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases .
- Antimicrobial Activity : Research has shown that certain derivatives possess antimicrobial properties, making them candidates for developing new antibiotics .
- Anti-inflammatory Effects : There is evidence suggesting that the compound may have anti-inflammatory effects, though the mechanisms are still under investigation .
Therapeutic Applications
The potential therapeutic applications of 5-hydroxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione include:
- Cancer Treatment : Some studies have reported promising results in the context of cancer therapy due to its antiproliferative effects. It has been tested in various antitumor programs by institutions like the US National Cancer Institute .
- Antiviral Agents : The compound has shown potential in anti-AIDS programs and other viral infections .
- Antituberculosis and Antimicrobial Research : The compound has been evaluated for its efficacy against tuberculosis and other microbial infections as part of broader health programs .
Case Study 1: Antitumor Activity
In a study conducted by the US National Cancer Institute, several derivatives of 5-hydroxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine were tested for their antitumor properties. While some compounds exhibited significant activity in vitro, further in vivo testing did not consistently confirm these results. This highlights the need for more comprehensive studies to elucidate the mechanisms involved .
Case Study 2: Antimicrobial Efficacy
A series of derivatives were synthesized and evaluated for their antimicrobial activity against various pathogens. The results indicated that certain modifications to the chemical structure enhanced antibacterial properties significantly. This research points towards potential applications in developing new antimicrobial agents .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Antiproliferative | Inhibition of cancer cell growth | Promising in vitro results |
| Antimicrobial | Efficacy against bacteria and fungi | Significant activity observed |
| Anti-inflammatory | Potential reduction of inflammation | Mechanisms under investigation |
| Antiviral | Activity against HIV/AIDS | Tested in specific programs |
| Antituberculosis | Evaluated for efficacy against TB | Part of broader health initiatives |
Mechanism of Action
The mechanism of action of 5-hydroxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases, which play crucial roles in cell signaling and proliferation .
Comparison with Similar Compounds
Table 1: Structural Features and Electronic Properties
*Calculated based on molecular formula.
Key Observations:
Substituent Effects on Bioactivity: The trifluorophenyl-substituted compound 2o demonstrates potent herbicidal activity due to strong π-π interactions with flavin adenine dinucleotide (FAD) in Nicotiana tabacum PPO enzyme (binding distance: 5.9–6.0 Å) and hydrogen bonding with Arg98/Thr176 residues . Antitumor activity has been observed in furopyrimidinedione derivatives (e.g., 6-(cyclohexylamino)-1,3-dimethyl-5-(2-pyridyl)furo[2,3-d]pyrimidine-2,4-dione), though the target compound’s efficacy in this area remains unstudied .
Electronic Properties :
- The HOMO-LUMO gap of 2o (3.91 eV) indicates higher reactivity compared to flumioxazin (a commercial herbicide), correlating with its herbicidal potency . The target compound’s hydroxyl group may lower the HOMO-LUMO gap compared to methoxy or methyl analogs, increasing electron-donating capacity .
Crystallographic and Structural Insights :
- Derivatives like 1-(2,6-diethylphenyl)-3-methylpyrido[2,3-d]pyrimidine-2,4-dione exhibit near-orthogonal dihedral angles (88.2°) between the pyridopyrimidine and aryl rings, stabilizing the crystal lattice via edge-to-face π-π stacking (3.06–3.10 Å) and C-H⋯O/N hydrogen bonds . The target compound’s hydroxy group could facilitate similar intermolecular interactions.
Biological Activity
5-Hydroxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a fused pyridine and pyrimidine ring system. Its chemical formula is C₁₁H₁₃N₃O₂, and it possesses a hydroxyl group at the 5-position and three methyl groups at the 1, 3, and 6 positions. This unique structure contributes to its biological activity.
Target Interactions
5-Hydroxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been shown to interact with several key biological targets:
- PIM-1 Kinase : The compound inhibits PIM-1 kinase activity, which plays a critical role in cell cycle regulation and apoptosis. This inhibition can lead to increased apoptosis in cancer cells .
- MAPK Pathways : It acts as a multi-target inhibitor affecting various MAPK pathways such as B-Raf kinase and Ras/Raf/MEK/ERK signaling pathways. This action is significant for its potential in treating tumor diseases .
Biochemical Pathways
The inhibition of PIM-1 kinase by this compound has been linked to alterations in critical biochemical pathways involved in cell proliferation and survival. For instance:
- Apoptosis Induction : Studies have demonstrated that treatment with this compound can increase apoptosis rates significantly in cancer cell lines like MCF-7 cells by up to 58.29-fold .
- Cell Cycle Arrest : By interfering with kinase signaling pathways, the compound can induce cell cycle arrest at various phases, thereby inhibiting tumor growth.
Biological Activities
The biological activities of 5-hydroxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione include:
- Antitumor Activity : The compound has shown promising results in preclinical studies as an anticancer agent. It has been evaluated against various cancer cell lines and has demonstrated significant cytotoxic effects .
- Antiviral Activity : Preliminary studies suggest potential antiviral properties against HIV by inhibiting viral replication in infected cells .
Study 1: Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor efficacy of this compound on MCF-7 breast cancer cells. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways.
Study 2: Antiviral Screening
A separate study focused on the antiviral potential against HIV demonstrated that derivatives of this compound exhibited cytoprotection against viral cytopathic effects with minimal cytotoxicity . The compounds were screened under various conditions to assess their effectiveness.
Q & A
Q. What are the standard synthetic routes for 5-hydroxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione?
The compound is synthesized via cyclocondensation and alkylation. For example, 3-phenyl-6-(α-bromoacetyl)-5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione reacts with thioacetamide in glacial acetic acid under reflux to form the thiazole-substituted intermediate. Subsequent alkylation at position 1 is achieved using benzyl chlorides or chloroacetamides in dimethylformamide (DMF) with potassium carbonate as a base (70–100°C, 8–10 hours) .
Q. How is structural characterization performed for this compound and its derivatives?
Key techniques include:
- 1H NMR : Signals for thiazole protons appear at 7.57–7.62 ppm, methylene groups at 4.78–5.21 ppm (benzyl/acetamide derivatives), and NH protons at 9.68–10.41 ppm .
- LC/MS : Molecular ion peaks (e.g., m/z 356 [MH+]) confirm molecular weight .
- Elemental analysis : Matches calculated values (e.g., N%: 11.99 experimental vs. 11.82 theoretical) .
Q. What methodologies are used to evaluate antimicrobial activity?
Antimicrobial efficacy is tested via agar well diffusion and double dilution assays. For example, derivatives are screened against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans, with minimum inhibitory concentration (MIC) values compared to reference drugs (e.g., streptomycin). Activity data are tabulated to compare substituent effects (see Table 3 in ).
Advanced Research Questions
Q. How can synthetic yields and purity be optimized for alkylated derivatives?
- Solvent selection : DMF promotes efficient alkylation due to its polar aprotic nature .
- Catalyst optimization : Potassium carbonate enhances reactivity by deprotonating the NH group at position 1 .
- Purification : Crystallization from lower alcohols (e.g., ethanol) improves purity, as described for 1-alkyl derivatives .
Q. What structure-activity relationships (SAR) govern antimicrobial potency?
- Position 1 substituents : Alkylation (e.g., 4-methylbenzyl) reduces activity compared to the unsubstituted parent compound. However, benzyl groups with electron-donating substituents (e.g., 4-methyl) retain moderate activity against S. aureus .
- Thiazole vs. oxadiazole : Thiazole-containing derivatives show higher activity than oxadiazole analogs, likely due to improved membrane penetration .
Q. How can contradictions in bioactivity data be resolved (e.g., reduced activity upon alkylation)?
- Mechanistic studies : Alkylation may sterically hinder target binding or reduce solubility. Molecular docking simulations (e.g., against Pseudomonas aeruginosa TrmD) can identify steric clashes .
- Comparative assays : Test derivatives under standardized conditions (e.g., pH, inoculum size) to isolate substituent effects .
Q. What computational methods are used to predict electronic properties and reactivity?
- DFT/B3LYP : Calculates HOMO-LUMO gaps (ΔE = 3.91–4.10 eV) to assess charge transfer potential .
- Molecular electrostatic potential (MEP) : Identifies nucleophilic/electrophilic sites (e.g., carbonyl groups) for reaction design .
Q. How does crystallography inform understanding of bioactivity?
- X-ray diffraction : Reveals dihedral angles (e.g., 88.2° between pyrido[2,3-d]pyrimidine and benzene rings) that influence molecular stacking and target interactions .
- Intermolecular interactions : Hydrogen bonds (C–H⋯O/N) and π–π stacking (3.065–3.102 Å) stabilize crystal structures, which correlate with solubility and bioavailability .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
